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Compound of Interest

Compound Name: ACY-957

Cat. No.: B1379075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histone deacetylase (HDAC)

isoform selectivity profile of ACY-957, a potent and selective inhibitor of HDAC1 and HDAC2.

The information presented herein is intended to support researchers and drug development

professionals in their evaluation and potential application of this compound.

Core Selectivity Profile of ACY-957
ACY-957 is a biaryl aminobenzamide that demonstrates high selectivity for HDAC1 and

HDAC2 over other HDAC isoforms.[1][2][3] This selectivity is attributed to its chemical

structure, which includes an internal cavity binding group that preferentially interacts with the

active sites of HDAC1 and HDAC2. The inhibitory activity of ACY-957 has been quantified

through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50)

values summarized in the table below.

Data Presentation: In Vitro Inhibitory Activity of ACY-957
against HDAC Isoforms
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HDAC Isoform IC50 (nM) Selectivity Notes

HDAC1 7 Highly potent inhibition.

HDAC2 18 Highly potent inhibition.

HDAC3 1300
Approximately 100-fold less

sensitive than HDAC1/2.[1][2]

HDAC4 >20,000

No significant inhibition

observed at concentrations up

to 20 µM.[1][2]

HDAC5 >20,000

No significant inhibition

observed at concentrations up

to 20 µM.[1][2]

HDAC6 >20,000

No significant inhibition

observed at concentrations up

to 20 µM.[1][2]

HDAC7 >20,000

No significant inhibition

observed at concentrations up

to 20 µM.[1][2]

HDAC8 >20,000

No significant inhibition

observed at concentrations up

to 20 µM.[1][2]

HDAC9 >20,000

No significant inhibition

observed at concentrations up

to 20 µM.[1][2]

In cell-based assays using primary hematopoietic progenitors, ACY-957 demonstrated an IC50

value of 304 nM for HDAC2.[1][2] The difference in potency between biochemical and cell-

based assays can be attributed to factors such as cell membrane permeability, efflux pumps,

and the presence of HDACs in multi-protein complexes within the cellular environment.[1][2]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited to determine the HDAC

selectivity profile of ACY-957.

In Vitro Biochemical HDAC Inhibition Assay
This protocol outlines the determination of IC50 values for ACY-957 against purified

recombinant HDAC enzymes.

1. Reagents and Materials:

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)

ACY-957

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

HDAC substrate:

For HDAC1, 2, 3, and 6: Acetyl-lysine tripeptide substrate

For HDAC4, 5, 7, 8, and 9: Trifluoroacetyl-lysine tripeptide substrate

Trypsin

Developer (to generate a fluorescent signal from the deacetylated substrate)

96-well black microplates

Plate reader capable of fluorescence detection

2. Procedure:

Compound Preparation: Prepare a serial dilution of ACY-957 in DMSO, and then dilute

further in assay buffer to the desired final concentrations.

Enzyme Preparation: Dilute the recombinant HDAC enzymes to 1.5 times the final

concentration in assay buffer.
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Pre-incubation: Add the diluted ACY-957 solution to the wells of a 96-well plate. Add the

diluted enzyme solution to the wells. Due to the slow association rate constants of

aminobenzamides, pre-incubate the enzyme and compound for 24 hours to reach

equilibrium.[1]

Substrate Addition: Prepare the substrate solution at 6 times the final concentration in assay

buffer, including trypsin. The substrate concentration should be equal to the Michaelis

constant (Km) for each respective enzyme.[4]

Reaction Initiation: Add the substrate solution to the wells to initiate the enzymatic reaction.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Reaction Termination and Development: Add a developer solution to stop the reaction and

generate a fluorescent signal from the deacetylated substrate.

Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate

excitation and emission wavelengths.

Data Analysis: Calculate the percent inhibition for each concentration of ACY-957 relative to

a no-inhibitor control. Determine the IC50 values by fitting the data to a four-parameter

logistic dose-response curve.

Cell-Based HDAC Inhibition Assay
This protocol describes the determination of ACY-957's inhibitory activity on HDAC2 in a

cellular context.

1. Reagents and Materials:

Primary human hematopoietic progenitor cells

Cell culture medium (e.g., CS1 expansion media)

ACY-957

Cell-permeable HDAC substrate (selective for HDAC2)
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Lysis buffer containing a developer

96-well clear-bottom black microplates

Plate reader capable of fluorescence detection

2. Procedure:

Cell Culture: Culture primary hematopoietic progenitor cells in the appropriate expansion

medium.

Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of

ACY-957 for 48 hours.[5][6]

Substrate Addition: Add a cell-permeable, HDAC2-selective substrate to the cells and

incubate for a specified period to allow for deacetylation.

Cell Lysis and Signal Development: Add a lysis buffer that also contains a developer to stop

the reaction and generate a fluorescent signal from the intracellularly deacetylated substrate.

Fluorescence Measurement: Read the fluorescence on a plate reader.

Data Analysis: Calculate the IC50 value as described for the biochemical assay.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key

concepts related to ACY-957.
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ACY-957 Selectivity Profile
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Caption: ACY-957's inhibitory potency against HDAC isoforms.
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Caption: Signaling pathway of ACY-957 induced fetal hemoglobin.
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Caption: Workflow for in vitro HDAC inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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